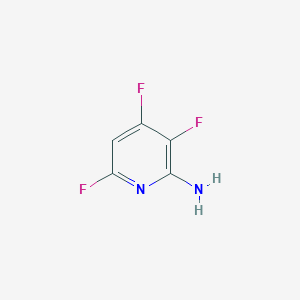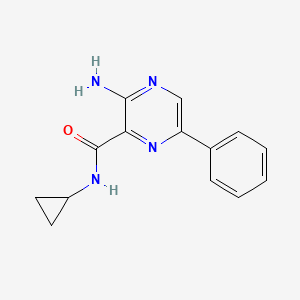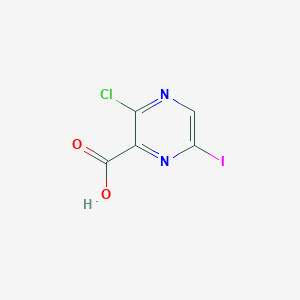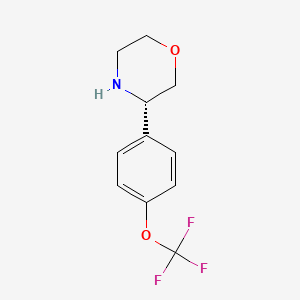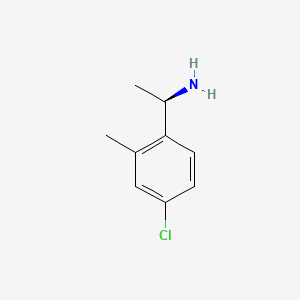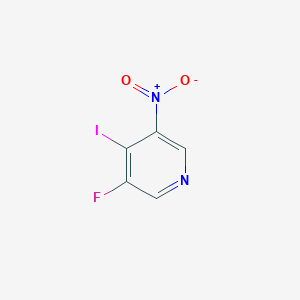![molecular formula C8H12O B15247023 5,5-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B15247023.png)
5,5-Dimethylbicyclo[2.1.1]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylbicyclo[2.1.1]hexan-2-one is a bicyclic ketone with the molecular formula C₈H₁₂O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbicyclo[2.1.1]hexan-2-one typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging and difficult to scale up .
Industrial Production Methods
Industrial production methods for 5,5-Dimethylbicyclo[21 advancements in photochemical techniques and modular approaches may facilitate larger-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylbicyclo[2.1.1]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,5-Dimethylbicyclo[2.1.1]hexan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5-Dimethylbicyclo[2.1.1]hexan-2-one involves its interaction with various molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity . Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,5-Dimethylbicyclo[2.1.1]hexan-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its bicyclic framework provides rigidity and strain, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5,5-dimethylbicyclo[2.1.1]hexan-2-one |
InChI |
InChI=1S/C8H12O/c1-8(2)5-3-6(8)7(9)4-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
BYOKRVKHSHTAOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC1C(=O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


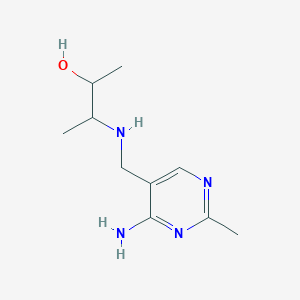

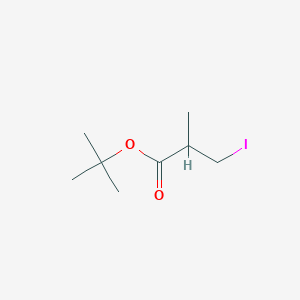
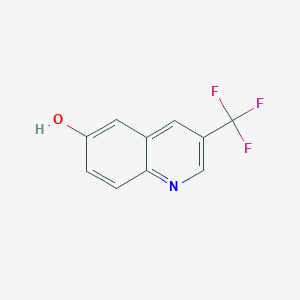
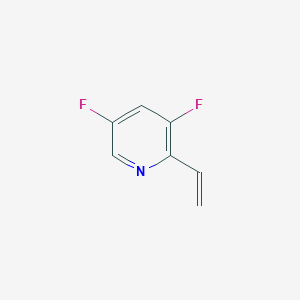
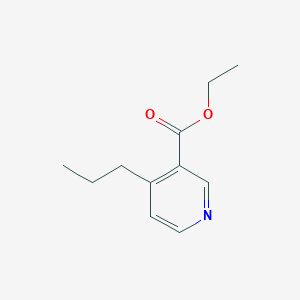
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
